molecular formula C12H20O2 B1417964 cis,trans-5,9-Cyclododecadiene-cis-1,2-diol CAS No. 29118-70-5

cis,trans-5,9-Cyclododecadiene-cis-1,2-diol

Cat. No. B1417964
CAS RN: 29118-70-5
M. Wt: 196.29 g/mol
InChI Key: BHYILZSOXKSYCF-NGSWUUQJSA-N
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Description

Molecular Structure Analysis

The molecular formula of “cis,trans-5,9-Cyclododecadiene-cis-1,2-diol” is C12H20O2 . It is a cyclic compound with two double bonds and two hydroxyl groups attached to the 12-carbon ring .


Physical And Chemical Properties Analysis

“Cis,trans-5,9-Cyclododecadiene-cis-1,2-diol” is a solid at 20°C . It appears as a white to light yellow to light orange powder or crystal . . The melting point ranges from 156.0 to 161.0°C .

Scientific Research Applications

Isomerization and Biological Activity

  • Studies on conjugated linoleic acid (CLA), which shares the characteristic of containing cis-trans isomers like "cis,trans-5,9-Cyclododecadiene-cis-1,2-diol," demonstrate its significant physiological effects. The cis-9,trans-11 and trans-10,cis-12 CLA isomers have been investigated for their roles in lipid metabolism, carcinogenesis inhibition, and their impact on body composition and growth/feed efficiency through separate biochemical mechanisms (Pariza, Park, & Cook, 2001).

Catalytic Oxidation

  • Research on the selective catalytic oxidation of cyclohexene, a process relevant to understanding the chemical behavior of complex isomers like "cis,trans-5,9-Cyclododecadiene-cis-1,2-diol," highlights the synthetic value of controlling oxidation to achieve specific products (Cao et al., 2018). This research underscores the importance of selectivity in chemical reactions for industrial and academic applications.

Cis-trans Isomerization in Proteins

  • The process of cis-trans isomerization in proteins is critical for understanding the folding and function of these biomolecules, relevant to the broader study of isomerization processes. Computational studies offer insights into the catalytic mechanisms of peptidyl-prolyl cis-trans isomerases (PPIases), providing a foundation for drug design and enzyme catalysis research (Ladani et al., 2015).

Applications in Synthetic Biology

  • The engineering of transcription control systems in synthetic biology, which may utilize cis-trans isomerization principles, demonstrates the utility of these processes in regulating gene expression. This research field aims to develop systems with practical applications, including metabolic engineering and the construction of genetic circuits, showcasing the potential of cis-trans isomerization in biotechnology (Engstrom & Pfleger, 2017).

properties

IUPAC Name

(1S,2R,5E,9Z)-cyclododeca-5,9-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4+/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYILZSOXKSYCF-NGSWUUQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C(CCC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C/C=C\CC[C@@H]([C@@H](CC/C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243829
Record name rel-(1R,2S,5E,9Z)-5,9-Cyclododecadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,5E,9Z)-cyclododeca-5,9-diene-1,2-diol

CAS RN

29118-70-5
Record name rel-(1R,2S,5E,9Z)-5,9-Cyclododecadiene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29118-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S,5E,9Z)-5,9-Cyclododecadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R*,2S*,5Z*,9E)-5,9-cyclododecadiene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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